molecular formula C17H21NO2 B6186858 1,2-bis(3-methoxyphenyl)propan-2-amine CAS No. 1495135-29-9

1,2-bis(3-methoxyphenyl)propan-2-amine

Cat. No.: B6186858
CAS No.: 1495135-29-9
M. Wt: 271.4
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Description

1,2-bis(3-methoxyphenyl)propan-2-amine is an organic compound with the molecular formula C17H21NO2 It is a derivative of phenethylamine, featuring two methoxy groups attached to the phenyl rings

Chemical Reactions Analysis

Types of Reactions

1,2-bis(3-methoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

1,2-bis(3-methoxyphenyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-bis(3-methoxyphenyl)propan-2-amine involves its interaction with molecular targets such as receptors or enzymes. The methoxy groups on the phenyl rings may enhance binding affinity to specific receptors, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)propan-2-amine
  • 2-(2-Fluorophenyl)propan-2-amine
  • 2-(4-Ethoxyphenyl)propan-2-amine

Uniqueness

1,2-bis(3-methoxyphenyl)propan-2-amine is unique due to the presence of two methoxy groups on the phenyl rings, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity to certain receptors or enzymes, making it a valuable compound for specific applications .

Properties

CAS No.

1495135-29-9

Molecular Formula

C17H21NO2

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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